N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2OS/c21-13-7-1-6-12(10-13)19(24)23-20-22-17-14-8-2-4-11-5-3-9-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJPUXMAWSJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclization of Thiourea Derivatives
A RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas has been employed to construct 2-aminobenzothiazoles (Figure 1A). For acenaphtho[1,2-d]thiazole, acenaphthenequinone (1) reacts with thiourea (2) in the presence of RuCl₃ (5 mol%) and K₂CO₃ in dimethylformamide (DMF) at 110°C for 12 hours. This yields acenaphtho[1,2-d]thiazol-8-amine (3) via cyclodehydration (Yield: 78–85%).
Reaction Conditions
- Catalyst: RuCl₃ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: DMF
- Temperature: 110°C
- Time: 12 hours
Copper-Mediated Cyclocondensation
An alternative method uses CuBr (10 mol%) to facilitate the reaction between 8-aminoacenaphthene (4) and thiocarbamoyl chloride (5) in tert-butanol (Scheme 1B). The reaction proceeds via base-promoted thiourea formation, followed by intramolecular cross-coupling to yield the thiazole ring (Yield: 70–82%).
Amidation with 3-Chlorobenzoyl Chloride
The final step couples acenaphtho[1,2-d]thiazol-8-amine (3) with 3-chlorobenzoyl chloride (6) under Schotten-Baumann conditions:
Procedure
- Dissolve 3 (1.0 equiv) in tetrahydrofuran (THF, 10 mL) and cool to 0°C.
- Add 3-chlorobenzoyl chloride (1.2 equiv) dropwise with stirring.
- Introduce aqueous NaOH (10%, 5 mL) and stir for 4 hours at room temperature.
- Acidify with HCl (1M) to pH 2–3, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 88–92%
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, NH), 8.15–7.20 (m, 9H, aromatic), 3.45 (s, 2H, CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 154.3 (C-S), 140.1–122.5 (aromatic carbons).
- HRMS : [M+H]⁺ calcd. for C₂₀H₁₂ClN₂OS: 379.0412; found: 379.0409.
Alternative Pathways and Optimization
One-Pot Synthesis via Acyl Thiosemicarbazides
A scalable protocol involves refluxing acenaphthenequinone (1) with 3-chlorobenzoyl thiosemicarbazide (7) in methanol (Scheme 2). Cyclization under basic conditions (5% NaOH, reflux, 4 hours) directly yields the target compound, bypassing intermediate isolation (Yield: 76%).
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 30 minutes) reduces reaction time for the cyclization step, enhancing yield to 89% while maintaining regioselectivity.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| RuCl₃ Catalysis | RuCl₃ | DMF | 12 | 85 | 98 |
| CuBr-Mediated | CuBr | t-BuOH | 8 | 82 | 97 |
| One-Pot Thiosemicarbazide | None | MeOH | 6 | 76 | 95 |
| Microwave | None | DMF | 0.5 | 89 | 99 |
Challenges and Mechanistic Insights
- Regioselectivity : Thiazole ring formation favors the 1,2-d position due to steric and electronic effects of the acenaphthene backbone.
- Byproduct Formation : Over-oxidation may occur in metal-catalyzed routes, necessitating strict temperature control.
- Green Chemistry : Solvent-free approaches under ball-milling conditions are under investigation to improve sustainability.
Chemical Reactions Analysis
Types of Reactions: N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j)
- Structure: Shares the 3-chlorobenzamide group but replaces the acenaphthenothiazole with a benzyl-hydroxyphenyl substituent.
- Synthesis : Yield of 74% via a procedure analogous to simpler benzamide derivatives .
- Physicochemical Properties: Melting point: 167.2–169.1°C . Solubility: The hydroxyl group likely enhances polar solvent compatibility compared to the lipophilic acenaphthenothiazole.
- Biological Relevance : Hydroxyl and benzyl groups may influence antioxidant or receptor-binding activity, though specific data are unavailable.
Acenaphtho[1,2-b]quinoxaline
- Structure: Features an acenaphthene backbone fused to a quinoxaline ring, differing from the thiazole in the target compound.
- Properties: CAS No.: 207-11-4; 100% purity .
- Safety: No significant hazards reported, but inhalation requires oxygen administration .
Tetrahydrocarbazole-Acetamide Derivatives
- Structure : Carbazole core with acetamide substituents (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide).
- Synthesis : Characterized via IR, NMR, and mass spectrometry, similar to benzamide analogs .
- Substituent Effects : Chloro, fluoro, and methyl groups modulate electronic and steric properties, akin to the 3-chloro group in the target compound.
Comparative Data Table
Key Research Findings and Implications
- Synthetic Efficiency : Compound 7j’s 74% yield suggests optimized coupling reactions for benzamide derivatives, which may extend to the target compound .
- Structural Effects: The acenaphthene-thiazole system likely increases rigidity and π-π stacking compared to quinoxaline or carbazole cores, impacting pharmacokinetics .
- Halogen Interactions : The 3-chloro group in benzamide derivatives is a common pharmacophore for enhancing binding affinity, as seen in both 7j and tetrahydrocarbazole analogs .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 362.8 g/mol
- CAS Number : 536730-15-1
The compound features a unique structure that combines an acenaphthothiazole moiety with a chlorobenzamide group, which is crucial for its biological activity.
This compound interacts with specific molecular targets within biological systems. The thiazole ring is thought to play a significant role in enzyme or receptor interactions, potentially leading to inhibition of their activity. This inhibition can disrupt various biological pathways, contributing to its antimicrobial and anticancer properties.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Bacterial Inhibition : The compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
- Fungal Activity : Preliminary studies suggest potential antifungal properties, although further research is needed to elucidate these effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptosis rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
